molecular formula C2H6N2O2 B1520524 2,N-Dihydroxy-acetamidine CAS No. 73728-45-7

2,N-Dihydroxy-acetamidine

Cat. No.: B1520524
CAS No.: 73728-45-7
M. Wt: 90.08 g/mol
InChI Key: WEOOQFYHYZGYRC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N’,2-Dihydroxyacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’,2-Dihydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,2-Dihydroxyacetimidamide is unique due to its specific combination of hydroxyl and imidamide functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

73728-45-7

Molecular Formula

C2H6N2O2

Molecular Weight

90.08 g/mol

IUPAC Name

N',2-dihydroxyethanimidamide

InChI

InChI=1S/C2H6N2O2/c3-2(1-5)4-6/h5-6H,1H2,(H2,3,4)

InChI Key

WEOOQFYHYZGYRC-UHFFFAOYSA-N

SMILES

C(C(=NO)N)O

Isomeric SMILES

C(/C(=N\O)/N)O

Canonical SMILES

C(C(=NO)N)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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